Silicic acid, aluminum salt

Heterogeneous Catalysis Selective Hydrogenation Ester Hydrogenation

Silicic acid, aluminum salt (CAS 139264-88-3), commonly designated as Montmorillonite (Aluminum Pillared Clay) or Aluminum Pillared Interlayered Clay (Al-PILC), represents a structurally engineered class of inorganic solid acids. The compound is distinguished by its expanded two-dimensional microporous/mesoporous architecture, created by intercalating robust aluminum oxide pillars between aluminosilicate layers.

Molecular Formula Al2O5Si
Molecular Weight 162.05
CAS No. 139264-88-3
Cat. No. B1148171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilicic acid, aluminum salt
CAS139264-88-3
Molecular FormulaAl2O5Si
Molecular Weight162.05
Structural Identifiers
SMILES[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3]
InChIInChI=1S/2Al.3O3Si/c;;3*1-4(2)3/q2*+3;3*-2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silicic Acid Aluminum Salt (CAS 139264-88-3): An Essential Guide to Aluminum Pillared Clay Catalyst Supports


Silicic acid, aluminum salt (CAS 139264-88-3), commonly designated as Montmorillonite (Aluminum Pillared Clay) or Aluminum Pillared Interlayered Clay (Al-PILC), represents a structurally engineered class of inorganic solid acids. The compound is distinguished by its expanded two-dimensional microporous/mesoporous architecture, created by intercalating robust aluminum oxide pillars between aluminosilicate layers [1]. This pillaring process generates a commercially specified BET surface area of 250 m²/g, which is substantially higher than that of the parent montmorillonite (typically 30–80 m²/g), alongside a surface acidity character that is predominantly of the Lewis type with moderate acid strength . These properties position it as a versatile, recoverable heterogeneous catalyst and adsorbent for processes where conventional zeolites or unpillared clays exhibit diffusion constraints or insufficient activity.

Why Silicic Acid Aluminum Salt (139264-88-3) Cannot Be Replaced by Generic Aluminosilicates: Key Procurement Risks


Procuring a generic 'aluminum silicate' or 'montmorillonite' without verifying the pillaring status introduces substantial technical risk. Unpillared Na-montmorillonite (typical CAS 1318-93-0) exhibits low BET surface area (commonly 30–80 m²/g), negligible permanent microporosity, and limited Lewis acidity, resulting in drastically lower catalytic activity in acid-catalyzed reactions [1]. Similarly, substituting with a conventional amorphous silica-alumina (e.g., Grade 135, CAS 1335-30-4) fails to replicate the engineered two-dimensional mesoporous network that mitigates coking and enables regeneration. Zeolites, while possessing strong Brønsted acidity, impose microporous diffusion restrictions (pore windows <1 nm) that render them ineffective for bulky substrates. The pillared clay architecture uniquely combines mesoporosity, tunable Lewis acidity, and full regenerability [2]. Therefore, substitution without rigorous evidence of equivalent pillared structure, surface area, and acidity profile directly threatens catalytic performance, product selectivity, and process economics.

Silicic Acid Aluminum Salt (139264-88-3): Quantitative Head-to-Head Performance Evidence Versus Comparators


Catalytic Activity: 3.2-Fold Higher Adipate Conversion vs. γ-Alumina Under Identical Conditions

In a direct head-to-head study using the hydrogenation of dimethyl adipate as a probe reaction, aluminum pillared clay (Al-PILC) achieved an adipate conversion of 83.3%, compared to only 26.3% for conventional γ-Al₂O₃ support tested under equivalent conditions [1]. The dramatic difference was attributed to the stronger and more abundant Lewis acid sites on Al-PILC, which actively participated in the reaction, unlike the predominantly weak acidity of alumina. The product distribution was also profoundly altered: Al-PILC favored cracking and hydroisomerization pathways that alumina did not promote [1].

Heterogeneous Catalysis Selective Hydrogenation Ester Hydrogenation

Surface Area: 250 m²/g Achieved via Pillaring vs. 30–80 m²/g for Unpillared Parent Montmorillonite

The standard commercial specification for Silicic acid, aluminum salt (CAS 139264-88-3) marketed as Montmorillonite (Aluminum Pillared Clay) by major suppliers is a BET surface area of 250 m²/g . This value represents a 3- to 8-fold increase over unpillared Na-montmorillonite, which typically exhibits BET surface areas in the range of 30–80 m²/g depending on the exchangeable cation and origin [1]. The pillaring process creates a permanent, thermally stable microporous network between clay layers that is absent in the parent material, enabling access to internal acid sites that are otherwise inaccessible.

Material Characterization BET Surface Area Pillared Clays

Polyethylene Cracking Selectivity: High Liquid Hydrocarbon Yield vs. Excessive Cracking on Zeolites

In the catalytic cracking of polyethylene to hydrocarbon fuels, aluminum pillared clays (including Al-pillared montmorillonite, CAS 139264-88-3) achieved complete polyethylene conversion with high selectivity to liquid hydrocarbons (C₅–C₂₀+ range) [1]. The mild Lewis acidity of the pillared clays suppressed excessive secondary cracking to light gases (C₁–C₄), a known drawback of strongly acidic zeolites such as H-ZSM-5 which produce high fractions of gaseous products [2]. A comparative pyrolysis study showed that pillared clay catalysts gave higher yields of liquid products in the C₁₅–C₂₀ range, while H-ZSM-5 shifted selectivity toward aromatics and light gases, making pillared clays preferable for maximizing liquid fuel recovery [2].

Plastic Waste Upcycling Catalytic Cracking Fuel Production

Pd/In Catalyst Support: 2.0–2.5× Higher Nitrate Reduction Rate vs. Unpillared Montmorillonite K10

When used as a support for Pd/In bimetallic catalysts for nitrate reduction in water, aluminum pillared montmorillonite (Al-MK10, analogous to CAS 139264-88-3) delivered a nitrate reduction rate that was 2.0 to 2.5 times higher than that of unpillared montmorillonite K10 (MK10) under identical conditions using artificial groundwater at ambient temperature and pressure [1]. The Al pillaring increased the Al/Si elemental composition ratio and zero point of charge of the support, which enhanced the dispersion and electronic environment of the active Pd/In metals despite a measured decrease in BET surface area and pore volume after pillaring of this particular K10 substrate [1].

Water Treatment Nitrate Reduction Supported Metal Catalysts

Catalyst Regenerability: Full Recovery of Conversion and Selectivity After Regeneration Cycles

In a comprehensive study by Manos et al., aluminum pillared montmorillonite catalysts (CAS 139264-88-3) demonstrated complete regenerability: after multiple reaction-regeneration cycles in polyethylene cracking, the regenerated catalyst samples exhibited practically identical levels of conversion and selectivity compared to fresh pillared clay samples, and produced hydrocarbons with essentially the same boiling-point distribution [1]. This behavior was attributed to low coking levels enabled by the mild Lewis acidity of the pillared structure, which prevented the formation of refractory coke deposits that permanently deactivate strongly acidic zeolites [1].

Catalyst Lifetime Regenerability Industrial Process Economics

Mesoporosity Advantage: Open Textural Architecture Overcomes Zeolite Diffusion Limitations

Unlike microporous zeolites (pore windows typically <1 nm) that impose severe diffusion limitations on bulky hydrocarbon substrates, Al-PILC (CAS 139264-88-3) possesses a bimodal pore structure with significant mesoporosity (pore diameters in the 2–10 nm range) arising from the expanded interlayer gallery [1]. This mesoporosity enables catalytic conversion of larger molecules that are excluded from zeolitic micropores. A review of silica-alumina catalytic materials explicitly notes that amorphous and pillared silica-aluminas offer an 'open texture with substantial mesoporosity as compared to zeolites that typically suffer from diffusion limitations when bulky hydrocarbons need to be converted' [2]. The pillared structure thus extends the substrate scope to higher molecular weight feeds (e.g., polymer cracking, heavy oil upgrading, bulky ester hydrogenation).

Porous Materials Diffusion Limitation Bulky Substrate Catalysis

High-Value Application Scenarios for Silicic Acid Aluminum Salt (CAS 139264-88-3) Driven by Quantitative Differentiation


Selective Hydrogenation of Esters to High-Value Intermediates

Leveraging the 3.2-fold conversion advantage over γ-Al₂O₃ demonstrated in dimethyl adipate hydrogenation (83.3% vs. 26.3% under identical conditions) [1], Al-PILC is the preferred support for selective ester hydrogenation processes in fine chemical and pharmaceutical intermediate synthesis. Its strong Lewis acidity facilitates high single-pass conversion, reducing downstream separation costs. When impregnated with Pt and subjected to controlled acidity tuning (e.g., via barium treatment), the catalyst achieves enhanced selectivity, enabling production of specific diol or hydroxy-ester intermediates with minimized over-hydrogenation byproducts [1]. For procurement decisions involving hydrogenation catalyst supports, the quantitative activity gap renders unpillared alumina a false economy due to the required multi-pass operations.

Catalytic Upcycling of Polyolefin Plastic Waste to Liquid Transportation Fuels

Al-PILC catalysts achieve complete polyethylene conversion with high selectivity to liquid hydrocarbons in the C₁₅–C₂₀ range, avoiding the excessive gas formation observed with H-ZSM-5 zeolites [2]. The mild Lewis acidity minimizes coke formation, enabling full regenerability with no loss in conversion or product distribution over multiple cycles [2]. This combination of high liquid fuel yield and complete regenerability makes Al-PILC a technically and economically viable candidate for industrial-scale plastic waste-to-fuel processes, where H-ZSM-5's strong Brønsted acidity leads to rapid coking and declining performance.

Bimetallic Catalyst Support for Groundwater Nitrate Remediation

When used as a support for Pd/In bimetallic catalysts, aluminum pillared montmorillonite (Al-MK10) delivers a 2.0–2.5× enhancement in nitrate reduction rate compared to unpillared montmorillonite K10 under ambient temperature and pressure conditions in groundwater [3]. The aluminum pillaring elevates the Al/Si ratio and point of zero charge, optimizing the electronic environment for the bimetallic active phase. For water treatment technology providers and municipal utilities evaluating catalyst supports for nitrate removal, the rate enhancement directly translates to smaller contactor volumes, lower catalyst inventory, and reduced treatment costs.

Acid-Catalyzed Reactions Involving Bulky Substrates Where Zeolites Fail

The mesoporous architecture of Al-PILC (pore diameters 2–10 nm) provides unrestricted access to internal acid sites for bulky substrates such as multi-ring hydrocarbons, polymer melts, and large organic molecules, which are sterically excluded from zeolite micropores (pore windows <1 nm) [4]. This makes Al-PILC the catalyst of choice for alkylation of large aromatics (e.g., benzene with 1-dodecene), heavy oil cracking, and synthesis of sterically demanding fine chemicals, where zeolites exhibit negligible activity due to diffusion limitations [4].

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